molecular formula C9H5BrFNO2 B1409650 Methyl 3-bromo-2-cyano-5-fluorobenzoate CAS No. 1806848-58-7

Methyl 3-bromo-2-cyano-5-fluorobenzoate

Cat. No.: B1409650
CAS No.: 1806848-58-7
M. Wt: 258.04 g/mol
InChI Key: SQZQTPYGKFSYDO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-5-fluorobenzoate is a chemical compound belonging to the family of fluoroaromatic compounds. It contains a fluorine atom substituted on an aromatic ring, along with bromine, cyano, and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-cyano-5-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 2-cyano-5-fluorobenzoate using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boron reagent is coupled with a halogenated aromatic compound in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency of the production process by providing better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: Amino derivatives with the cyano group reduced to an amine.

    Oxidation Reactions: Carboxylic acid derivatives with the ester group oxidized to a carboxylic acid.

Scientific Research Applications

Methyl 3-bromo-2-cyano-5-fluorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-cyano-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorine groups can enhance its binding affinity and selectivity for certain targets.

In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction and cyclization reactions.

Comparison with Similar Compounds

Methyl 3-bromo-2-cyano-5-fluorobenzoate can be compared with other similar compounds, such as:

    Methyl 3-bromo-5-fluorobenzoate:

    Methyl 3-bromo-2-fluorobenzoate: Lacks the cyano group, resulting in different chemical properties and reactivity.

    Methyl 3-bromo-5-cyano-2-fluorobenzoate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

The presence of the cyano group in this compound makes it unique and enhances its potential for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 3-bromo-2-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-2-5(11)3-8(10)7(6)4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZQTPYGKFSYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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